RTD-1 -

RTD-1

Catalog Number: EVT-244552
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rhesus θ-defensin-1 is extracted from the leukocytes of the rhesus macaque (Macaca mulatta). It was first isolated and characterized in studies focused on the antimicrobial properties of defensins, which are crucial for the host's defense mechanisms against infections .

Classification

Rhesus θ-defensin-1 falls under the classification of antimicrobial peptides, specifically within the defensin family. Defensins are categorized into three main classes: alpha, beta, and theta defensins. Rhesus θ-defensin-1 is notable for its cyclic structure, which differentiates it from linear defensins and contributes to its functional properties .

Synthesis Analysis

Methods

The synthesis of Rhesus θ-defensin-1 can be achieved through various methods, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. The most efficient approach involves Fmoc (9-fluorenylmethoxycarbonyl) chemistry combined with intramolecular native chemical ligation. This method allows for the production of a linear thioester precursor that can be cyclized and folded in a one-pot reaction using reduced glutathione .

Technical Details

The cyclization and folding processes are optimized to occur under mild conditions, typically at room temperature with a phosphate buffer at pH 7.2. The reaction can yield high concentrations of folded Rhesus θ-defensin-1 with minimal purification required. For instance, yields of approximately 80% have been reported using specific precursor designs .

Molecular Structure Analysis

Structure

Rhesus θ-defensin-1 features a cyclic structure stabilized by disulfide bonds formed between cysteine residues. The peptide's backbone is characterized by a unique fold that is essential for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating its three-dimensional structure, revealing critical insights into its conformation and stability .

Data

The structural data obtained from NMR studies indicate that Rhesus θ-defensin-1 adopts a compact conformation with specific dihedral angles that facilitate its interaction with microbial targets. Chemical shift assignments have shown consistency across different experimental conditions, confirming the stability of its folded state .

Chemical Reactions Analysis

Reactions

Rhesus θ-defensin-1 exhibits potent antimicrobial activity through various mechanisms, including disruption of microbial membranes and inhibition of essential enzymatic processes within pathogens. One significant reaction involves its ability to inhibit anthrax lethal factor protease, showcasing its potential as an antimicrobial agent .

Technical Details

In vitro assays have demonstrated that Rhesus θ-defensin-1 can effectively kill various bacterial strains by targeting their cellular structures. The peptide's microbicidal activity has been quantified through time-kill kinetics studies, revealing rapid bactericidal effects at low concentrations .

Mechanism of Action

Process

The mechanism by which Rhesus θ-defensin-1 exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged surface of the peptide interacts with negatively charged components of microbial membranes.
  2. Membrane Disruption: This interaction leads to pore formation or membrane permeabilization, resulting in cell lysis.
  3. Inhibition of Proteases: Additionally, Rhesus θ-defensin-1 can inhibit specific proteases critical for microbial survival.

These mechanisms collectively contribute to its efficacy as an antimicrobial agent .

Data

Quantitative analyses show that Rhesus θ-defensin-1 maintains activity against resistant strains of bacteria, making it a candidate for further therapeutic development in combating infections .

Physical and Chemical Properties Analysis

Physical Properties

Rhesus θ-defensin-1 is typically a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH levels, facilitating its application in biological assays.

Chemical Properties

The chemical stability of Rhesus θ-defensin-1 is enhanced by its cyclic structure and disulfide bonds, which protect it from proteolytic degradation. Its molecular weight is approximately 3,100 Da, with a composition rich in cysteine residues that contribute to its unique folding and stability characteristics .

Applications

Scientific Uses

Rhesus θ-defensin-1 has several important applications in scientific research:

  • Antimicrobial Research: Its potent activity against pathogens makes it an attractive candidate for developing new antibiotics.
  • Immunology Studies: Understanding its role in innate immunity can provide insights into immune responses and potential therapeutic interventions.
  • Drug Development: The ability to synthesize peptide libraries based on Rhesus θ-defensin-1's structure opens avenues for discovering novel compounds with enhanced biological activities.
Introduction to θ-Defensins and RTD-1

Evolutionary Context of θ-Defensins in Primate Innate Immunity

θ-Defensins evolved through a unique post-translational biosynthesis pathway involving the head-to-tail ligation of two truncated α-defensin precursors ("demidefensins"). Genomic analyses reveal that θ-defensin genes (DEFT) emerged in Old World monkeys and orangutans but became nonfunctional in hominids. The human genome contains six DEFT pseudogenes with intact coding sequences but a premature stop codon in the signal sequence (Q3*), aborting translation. This evolutionary loss occurred in a common ancestor of gorillas, chimpanzees, and humans approximately 7–10 million years ago [1] [3] [4].

Functional implications of this loss are significant:

  • Non-human primates: RTD-1 and variants (RTD-2–RTD-6) are constitutively expressed in leukocytes and bone marrow, providing frontline defense against enveloped viruses (e.g., HIV-1, HSV-2), bacteria, and fungi [1] [5].
  • Humans: Despite pseudogene status, human cells retain the machinery to process θ-defensins if the coding sequence is supplied exogenously, as demonstrated by synthetic retrocyclins' activity [3] [4]. Population-specific distribution of novel pseudogenes further complicates human innate immunity profiles [6].

Phylogenetic studies suggest θ-defensins arose from α-defensin gene duplications, acquiring cyclization through selective pressure for enhanced stability in biological fluids—a trait critical for mucosal immunity [4] [7].

RTD-1 as a Prototype Cyclic Cystine Ladder Peptide

RTD-1 (sequence: GFCRCLCRRGICRCI CTR) exemplifies the cyclic cystine ladder motif:

Structural Features

  • Backbone cyclization: Formed via native chemical ligation between Cys3 and Cys7, creating a circular 18-residue polypeptide [7].
  • Disulfide connectivity: Three parallel disulfide bonds (Cys3-Cys15, Cys5-Cys14, Cys12-Cys16) form a "ladder" stabilizing two antiparallel β-sheets [1] [7].
  • Stability: Resists degradation by exopeptidases and thermal denaturation due to cyclic topology and disulfide network [4] [5].

Table 1: Key Biophysical Properties of RTD-1

PropertyValueMethod
Molecular weight1917.2 DaESI-MS
Secondary structureDouble β-hairpinNMR (PDB 1HVZ)
Thermal stability>80°CCD spectroscopy
Protease resistancet1/2 >24h (human serum)HPLC degradation assay

Functional determinants include:

  • Cationic charge: Net +5 at physiological pH enables electrostatic interactions with anionic microbial membranes [2].
  • Hydrophobic residues: Phe2, Ile6, and Tyr15 mediate membrane insertion [2] [7].
  • Arg residues: Critical for anthrax lethal factor (LF) inhibition; mutation reduces activity 10-fold [2].

Table 2: Impact of RTD-1 Mutations on Anthrax Lethal Factor Inhibition

MutantIC50 (nM)Fold Change vs. Wild-TypeStructural Consequence
Wild-type RTD-1390 ± 201.0Reference
R4A4200 ± 35010.8× ↓Reduced positive charge
R10W43 ± 39.1× ↑Enhanced hydrophobic packing
C3S/C7S (linear)>10,000>25× ↓Loss of cyclization

Biosynthesis and Recombinant Production

Native RTD-1 biosynthesis involves unknown enzymes ligating two 9-residue precursors. Synthetic approaches overcome this limitation:

  • Chemical synthesis: Fmoc-SPPS with sulfonamide linker, followed by one-pot cyclization/folding using glutathione (yield: 80–90%) [7].
  • Recombinant expression: E. coli intein fusion system yields 4 μM intracellular RTD-1 with correct fold confirmed by NMR and LF inhibition (IC50 = 384 nM) [5].

Comparative Analysis of RTD-1 with Human Retrocyclins and Pseudogene-Derived Variants

Humans lack functional θ-defensins but retain pseudogenes (DEFT1–6) encoding retrocyclins. Synthetic retrocyclins (RC-1–3) reconstructed from these sequences share 85–90% identity with RTD-1 but exhibit distinct biological profiles:

Structural and Functional Comparisons

  • Sequence homology: RC-1 (GICRCICGRGICRCICGR) differs from RTD-1 at 5 residues but retains the cystine ladder [1] [3].
  • Antiviral activity:
  • Both inhibit HIV-1 entry by binding gp120 (Kd ~nM range) and CD4 [3] [4].
  • RTD-1 and RC-2 block HSV-2 attachment by targeting glycoprotein B (Kd = 13.3 nM) [1].
  • RC-1 shows superior anti-HIV activity but weaker antibacterial effects vs. RTD-1 [3] [4].

Table 3: Comparative Activities of θ-Defensins

PeptideNet ChargeAnti-HIV-1 (EC50, μg/mL)Anti-HSV-2 (IC50, μg/mL)LF Inhibition (IC50, μM)
RTD-1+51.20.80.39
RC-1+40.75.2>10
RC-2+50.90.50.42

Pseudogene Challenges in Human Studies

Human θ-defensin pseudogenes complicate genomic analyses:

  • Variant calling errors: 57/234 pseudogenes are GENCODE-annotated; 177 are novel. Reads from processed pseudogenes misalign to parental genes, generating false-positive pathogenic variants (e.g., frameshifts in RBBP7, WDR) [6].
  • Allelic imbalance: Pseudogene-derived variants show ~25% allelic balance vs. 50% for true heterozygotes, confounding clinical interpretation [6].

Despite these challenges, retrocyclins remain promising microbicide candidates due to their low cytotoxicity, salt resistance, and stability in vaginal fluid—attributes inherited from their rhesus homolog RTD-1 [1] [4].

Properties

Product Name

RTD-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.